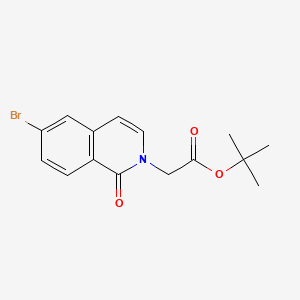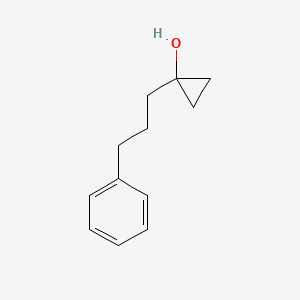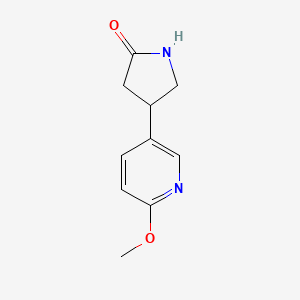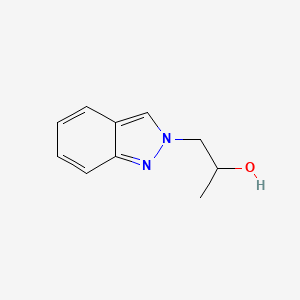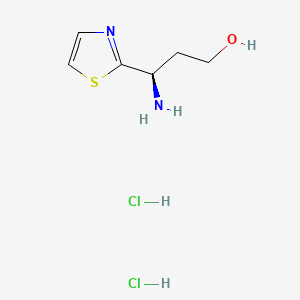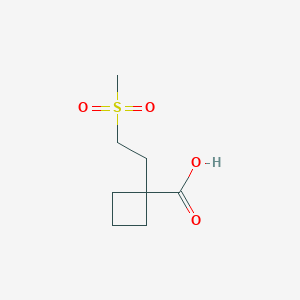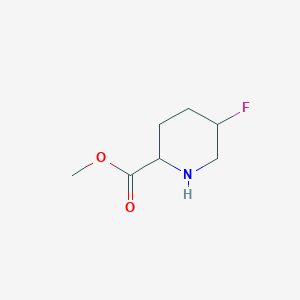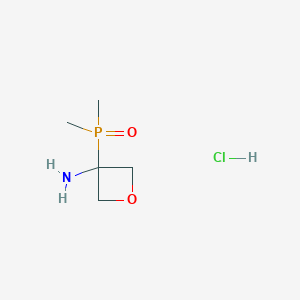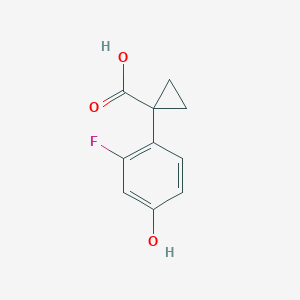
1-(2-Fluoro-4-hydroxyphenyl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluoro-4-hydroxyphenyl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C10H9FO3 It is characterized by a cyclopropane ring attached to a carboxylic acid group and a phenyl ring substituted with a fluorine and a hydroxyl group
Méthodes De Préparation
The synthesis of 1-(2-Fluoro-4-hydroxyphenyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclopropyl-1,1-dicarboxylic acid and 2-fluoro-4-hydroxybenzene.
Reaction Conditions: The reaction is carried out in a solvent such as tetrahydrofuran (THF) under cooling conditions (ice-water bath) to control the temperature below 10°C.
Reagents: Triethylamine is added dropwise to the solution, followed by thionyl chloride (SOCl2) and 2-fluoro-4-hydroxybenzene.
Procedure: The mixture is stirred for several hours, then warmed to room temperature. The reaction mixture is diluted with ethyl acetate (EtOAc) and washed with aqueous sodium hydroxide (NaOH), water, and saturated brine.
Analyse Des Réactions Chimiques
1-(2-Fluoro-4-hydroxyphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carboxylic acid group yields an alcohol.
Applications De Recherche Scientifique
1-(2-Fluoro-4-hydroxyphenyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used to study the effects of fluorine substitution on biological activity.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Fluoro-4-hydroxyphenyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to its target, while the cyclopropane ring can provide structural rigidity. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparaison Avec Des Composés Similaires
1-(2-Fluoro-4-hydroxyphenyl)cyclopropane-1-carboxylic acid can be compared with similar compounds such as:
1-(4-Fluorophenyl)cyclopropane-1-carboxylic acid: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
1-(2-Fluoro-4-methylphenyl)cyclopropane-1-carboxylic acid: Contains a methyl group instead of a hydroxyl group, which can influence its chemical properties and applications.
1-(4-Hydroxyphenyl)cyclopropane-1-carboxylic acid: Lacks the fluorine atom, which can impact its binding affinity and stability.
Propriétés
Formule moléculaire |
C10H9FO3 |
|---|---|
Poids moléculaire |
196.17 g/mol |
Nom IUPAC |
1-(2-fluoro-4-hydroxyphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H9FO3/c11-8-5-6(12)1-2-7(8)10(3-4-10)9(13)14/h1-2,5,12H,3-4H2,(H,13,14) |
Clé InChI |
UTVGACWRRFGQNN-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C2=C(C=C(C=C2)O)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{1-Methoxyspiro[3.3]heptan-1-yl}methanaminehydrochloride](/img/structure/B13590413.png)
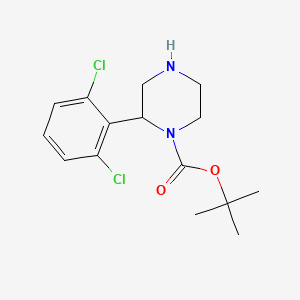
![1-[(5-Methyl-2-pyridinyl)methyl]piperazine](/img/structure/B13590426.png)
![1-[4-(5-Isoxazolyl)phenyl]-1-methylethylamine](/img/structure/B13590434.png)
